molecular formula C25H42N7O18P3S B15287722 3-Hydroxy-2-methylpropanoyl-CoA

3-Hydroxy-2-methylpropanoyl-CoA

Cat. No.: B15287722
M. Wt: 853.6 g/mol
InChI Key: WWEOGFZEFHPUAM-MIZDRFBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methylpropanoyl-CoA is a biochemical compound with the molecular formula C25H42N7O18P3S. It is a derivative of coenzyme A and plays a crucial role in various metabolic pathways, particularly in the metabolism of valine, an essential amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpropanoyl-CoA typically involves the enzymatic conversion of 3-hydroxy-2-methylpropanoic acid to its CoA derivative. This process is catalyzed by specific enzymes such as 3-hydroxyisobutyryl-CoA synthetase .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotechnological methods, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms to produce the compound in large quantities under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpropanoyl-CoA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-methylpropanoyl-CoA has several scientific research applications:

    Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of CoA-dependent enzymes.

    Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of branched-chain amino acids.

    Medicine: Research on this compound contributes to understanding metabolic disorders related to valine metabolism.

    Industry: It is used in the production of biodegradable plastics and other biopolymers.

Mechanism of Action

3-Hydroxy-2-methylpropanoyl-CoA exerts its effects by participating in various metabolic pathways. It acts as an acyl donor in enzymatic reactions, transferring its acyl group to other molecules. This process is facilitated by enzymes such as 3-hydroxyisobutyryl-CoA synthetase and 3-hydroxyisobutyryl-CoA dehydrogenase. The molecular targets include various CoA-dependent enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyisobutyryl-CoA
  • 3-Methylcrotonyl-CoA
  • 3-Hydroxy-3-methylglutaryl-CoA

Comparison

3-Hydroxy-2-methylpropanoyl-CoA is unique due to its specific role in valine metabolism. Unlike 3-Hydroxy-3-methylglutaryl-CoA, which is involved in cholesterol synthesis, this compound is primarily associated with the catabolism of branched-chain amino acids. This specificity makes it a valuable compound for studying metabolic pathways related to amino acid degradation .

Properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylpropanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1

InChI Key

WWEOGFZEFHPUAM-MIZDRFBCSA-N

Isomeric SMILES

CC(CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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